4-Methoxy-2,6-dinitrobenzoic acid
Overview
Description
4-Methoxy-2,6-dinitrobenzoic acid is an organic compound with the molecular formula C8H6N2O7 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group (-OCH3) at the 4-position and two nitro groups (-NO2) at the 2- and 6-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2,6-dinitrobenzoic acid can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of 4-methoxybenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products. The resulting this compound is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control can enhance the efficiency of the process. Additionally, advanced purification techniques such as column chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,6-dinitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Nucleophiles: Ammonia, amines, or other nucleophilic reagents for substitution reactions.
Catalysts: Sulfuric acid or hydrochloric acid for esterification reactions.
Major Products
Reduction Products: 4-Methoxy-2,6-diaminobenzoic acid.
Substitution Products: Various substituted benzoic acids depending on the nucleophile used.
Esterification Products: Methyl 4-methoxy-2,6-dinitrobenzoate and other esters.
Scientific Research Applications
4-Methoxy-2,6-dinitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-2,6-dinitrobenzoic acid and its derivatives involves interactions with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic Acid: Lacks the nitro groups, making it less reactive in redox reactions.
2,6-Dinitrobenzoic Acid: Lacks the methoxy group, affecting its solubility and reactivity.
4-Nitrobenzoic Acid: Contains only one nitro group, resulting in different chemical properties.
Uniqueness
4-Methoxy-2,6-dinitrobenzoic acid is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
4-methoxy-2,6-dinitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O7/c1-17-4-2-5(9(13)14)7(8(11)12)6(3-4)10(15)16/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLQYRJLNSXMPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376607 | |
Record name | 4-methoxy-2,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95192-59-9 | |
Record name | 4-Methoxy-2,6-dinitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95192-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxy-2,6-dinitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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